2-Amino-4-methylbenzothiazole chemical properties and structure
2-Amino-4-methylbenzothiazole chemical properties and structure
An In-depth Technical Guide to 2-Amino-4-methylbenzothiazole: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-4-methylbenzothiazole is a heterocyclic amine containing a bicyclic structure composed of a benzene (B151609) ring fused to a thiazole (B1198619) ring. As a member of the 2-aminobenzothiazole (B30445) class, it serves as a crucial intermediate and structural motif in medicinal chemistry and materials science. This document provides a comprehensive overview of its chemical properties, structural features, synthesis, and analytical characterization. While the broader class of 2-aminobenzothiazoles has been investigated for various pharmacological activities, the specific molecular targets and signaling pathways for this particular derivative are still under active investigation.
Chemical Structure and Identification
2-Amino-4-methylbenzothiazole, with the CAS Number 1477-42-5, is structurally characterized by a benzothiazole (B30560) core.[1][2][3][4] An amino group (-NH₂) is attached at the 2-position of the thiazole ring, and a methyl group (-CH₃) is substituted at the 4-position of the benzene ring. Its IUPAC name is 4-methyl-1,3-benzothiazol-2-amine.[1]
Caption: Structure of 4-methyl-1,3-benzothiazol-2-amine.
Physicochemical Properties
2-Amino-4-methylbenzothiazole is typically a white to light yellow crystalline powder.[1][2][3] It is sensitive to moisture and should be stored in a dry, dark place at room temperature.[5][6] The compound is largely insoluble in water but may be soluble in certain organic solvents.[1][3][7]
Table 1: Summary of Quantitative Physicochemical Data
| Property | Value | Source(s) |
| Identifiers | ||
| CAS Number | 1477-42-5 | [1][3][4] |
| IUPAC Name | 4-methyl-1,3-benzothiazol-2-amine | [1][8] |
| Molecular Formula | C₈H₈N₂S | [1][3][8] |
| Physical Properties | ||
| Molecular Weight | 164.23 g/mol | [3][7][8] |
| Appearance | White to light yellow crystalline powder | [1][2][3] |
| Melting Point | 135-139 °C | [2][4][9] |
| Boiling Point | 322.0 ± 35.0 °C (Predicted) | [2][4][8] |
| Water Solubility | < 1 mg/mL at 24-25 °C | [1][3][7] |
| Chemical Properties | ||
| pKa | 4.7 (±1) at 25°C | [3][6][10] |
| LogP | ~2.4 | [7] |
Experimental Protocols
Synthesis
A common and effective method for synthesizing 2-Amino-4-methylbenzothiazole is through the oxidative cyclization of a corresponding arylthiourea. The precursor, o-tolylthiourea (B1334601), can be synthesized from o-toluidine.
Protocol 1: Synthesis from o-Tolylthiourea via Chlorination This protocol is adapted from a patented industrial process.[3][11]
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Step 1: Suspension Preparation
-
Suspend o-tolylthiourea (1 part by weight) in methylene (B1212753) chloride (5-10 parts by volume) in a reaction vessel equipped with a stirrer and a gas inlet.
-
Cool the suspension to a temperature between -20°C and +15°C.
-
-
Step 2: Chlorination and Cyclization
-
While stirring vigorously, introduce chlorine gas (approximately 1.05 to 1.1 molar equivalents relative to the o-tolylthiourea) into the suspension. Maintain the temperature within the specified range.
-
The product, 2-amino-4-methylbenzothiazole hydrochloride, will begin to crystallize, and hydrogen chloride gas will evolve.
-
-
Step 3: HCl Removal and Product Isolation
-
After the addition of chlorine is complete, heat the mixture to reflux for 1-2 hours to drive off any remaining dissolved hydrogen chloride.
-
Cool the reaction mixture and isolate the precipitated hydrochloride salt by filtration.
-
Wash the solid with a small amount of cold methylene chloride and dry under vacuum.
-
-
Step 4: Neutralization
-
Suspend the isolated 2-amino-4-methylbenzothiazole hydrochloride in water.
-
Add a sufficient amount of an aqueous base solution (e.g., 10% sodium hydroxide) dropwise with stirring until the mixture is alkaline (pH > 8).
-
The free base, 2-Amino-4-methylbenzothiazole, will precipitate.
-
-
Step 5: Final Purification
-
Filter the white to off-white solid product.
-
Wash the solid thoroughly with deionized water until the washings are neutral.
-
Dry the final product in a vacuum oven at 50-60°C. Recrystallization from ethanol (B145695) or an ethanol/water mixture can be performed for higher purity.[4]
-
Caption: Workflow for the synthesis of 2-Amino-4-methylbenzothiazole.
Analytical Characterization
The identity and purity of synthesized 2-Amino-4-methylbenzothiazole are confirmed using standard spectroscopic and chromatographic techniques.
Protocol 2: General Procedure for FTIR Analysis
-
Objective: To identify characteristic functional groups (e.g., N-H, C=N, aromatic C-H) and confirm the molecular backbone.
-
Methodology (ATR-FTIR):
-
Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.
-
Place a small amount of the solid sample onto the crystal, ensuring complete coverage.
-
Apply pressure using the clamp to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum, typically by co-adding 32 to 64 scans in the 4000-400 cm⁻¹ range with a resolution of 4 cm⁻¹.[5][9]
-
Process the resulting spectrum (background correction, baseline correction) and identify characteristic peaks. Expected peaks include N-H stretching (amine), C=N stretching (thiazole ring), and aromatic C-H and C=C vibrations.[9][12]
-
Protocol 3: General Procedure for NMR Analysis
-
Objective: To elucidate the detailed molecular structure by analyzing the chemical environment of ¹H and ¹³C nuclei.
-
Methodology (¹H and ¹³C NMR):
-
Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.
-
Acquire the ¹H NMR spectrum. Expected signals include peaks for the aromatic protons, the amino protons (which may be broad), and the methyl group protons.[6][9][10]
-
Acquire the ¹³C NMR spectrum. Expected signals will correspond to the different carbon environments in the benzothiazole ring system and the methyl group.[9][10]
-
Process the spectra and assign the chemical shifts, multiplicities, and coupling constants to the corresponding nuclei in the molecular structure.
-
Caption: General workflow for analytical characterization.
Biological Activity and Signaling Pathways
The 2-aminobenzothiazole scaffold is a "privileged structure" in medicinal chemistry, appearing in compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1]
-
Anticancer Potential: Certain novel derivatives of 2-aminobenzothiazole have been investigated as potential anticancer agents, with some studies exploring their interaction with the PI3K/AKT/mTOR signaling pathway.[8] However, for many derivatives, this is not the primary mechanism of action, indicating that these compounds may interact with multiple cellular targets.[8]
-
Antitubercular Activity: An amino-benzothiazole scaffold was identified in a screen against Mycobacterium tuberculosis.[13][14] Subsequent studies on analogues aimed to elucidate the structure-activity relationship. While the initial hit showed activity against a strain under-expressing the signal peptidase LepB, further investigation suggested the molecules did not directly target this enzyme.[13][14] The seed molecule demonstrated good bactericidal activity against replicating, non-replicating, and intracellular bacteria, but suffered from poor metabolic stability.[14]
To date, a specific and well-defined signaling pathway directly modulated by 2-Amino-4-methylbenzothiazole has not been fully elucidated in publicly available research. Drug development efforts typically involve screening the compound against various targets to identify its mechanism of action.
Caption: General logic for identifying the biological target of a lead compound.
Safety and Handling
2-Amino-4-methylbenzothiazole is classified as harmful if swallowed.[1] When heated to decomposition, it can emit toxic fumes of sulfur oxides (SOx) and nitrogen oxides (NOx).[1][2][15] It is an amine and an organosulfide, making it incompatible with strong acids, oxidizing agents, and strong reducing agents.[2][7][15] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling. Work should be conducted in a well-ventilated area or a chemical fume hood.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. 2-Amino-4-methylbenzothiazole | C8H8N2S | CID 15132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US4435576A - Process for the production of 2-amino-4-methyl-benzothiazole - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 6. 2-Amino-4-methylbenzothiazole(1477-42-5) 1H NMR [m.chemicalbook.com]
- 7. 2-AMINO-4-METHYLBENZOTHIAZOLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FTIR, FT-Raman, FT-NMR, UV-visible and quantum chemical investigations of 2-amino-4-methylbenzothiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. EP0013007A1 - Process for the preparation of 4-methyl-2-amino-benzothiazole - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. Page loading... [wap.guidechem.com]
